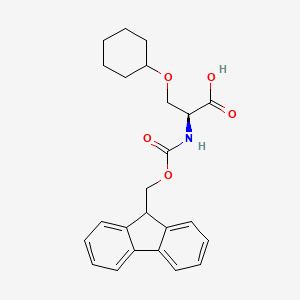
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-cyclohexyl-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-cyclohexyl-L-serine: is a synthetic compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl group attached to the amino group of cyclohexyl-L-serine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-cyclohexyl-L-serine typically involves the protection of the amino group of cyclohexyl-L-serine with the fluorenylmethyloxycarbonyl group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-cyclohexyl-L-serine undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using piperidine, yielding the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.
Coupling: Carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-hydroxybenzotriazole) are used for peptide bond formation.
Major Products:
Deprotection: Free amino group of cyclohexyl-L-serine.
Coupling: Peptides or polypeptides with this compound as a building block.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins due to its stability and ease of deprotection.
Biology:
Protein Engineering: Utilized in the synthesis of modified peptides for studying protein-protein interactions and enzyme mechanisms.
Medicine:
Drug Development: Employed in the design of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: Used in the production of synthetic peptides for research and development purposes.
Wirkmechanismus
The primary mechanism of action of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-cyclohexyl-L-serine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amino group that can participate in further reactions or interactions.
Vergleich Mit ähnlichen Verbindungen
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanine
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-tryptophan
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-threonine
Uniqueness: N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-cyclohexyl-L-serine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics.
Eigenschaften
Molekularformel |
C24H27NO5 |
|---|---|
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
(2S)-3-cyclohexyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H27NO5/c26-23(27)22(15-29-16-8-2-1-3-9-16)25-24(28)30-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 |
InChI-Schlüssel |
NWAYQZZXNIXHMZ-QFIPXVFZSA-N |
Isomerische SMILES |
C1CCC(CC1)OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
C1CCC(CC1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid](/img/structure/B13494844.png)
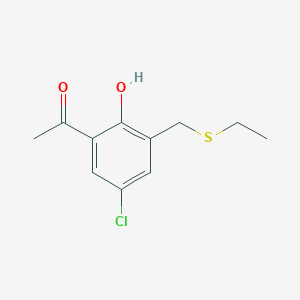
![benzyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13494853.png)
![O5-benzyl O2-tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B13494858.png)
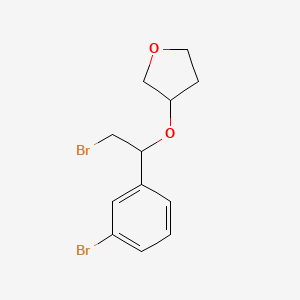
![rac-tert-butyl N-{[(2R,4S)-4-(propan-2-yl)piperidin-2-yl]methyl}carbamate](/img/structure/B13494878.png)
![tert-butyl 2-{2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13494881.png)
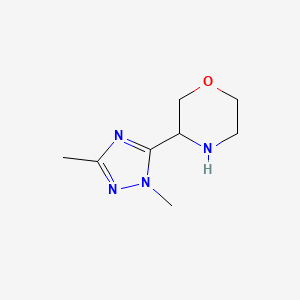
![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxolane](/img/structure/B13494906.png)
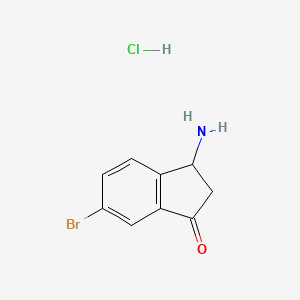
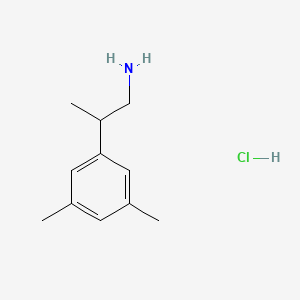
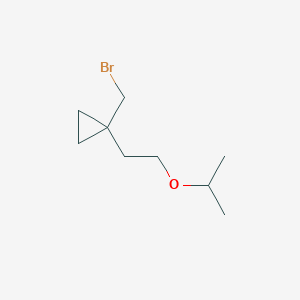
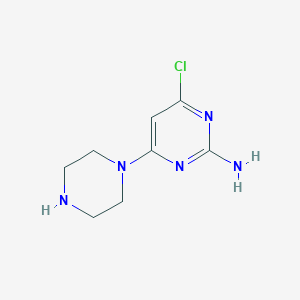
![8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, Mixture of diastereomers](/img/structure/B13494958.png)
